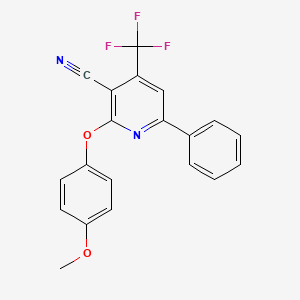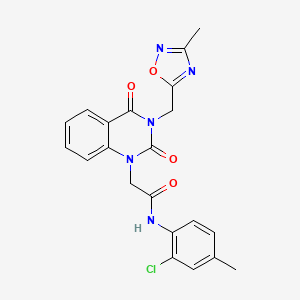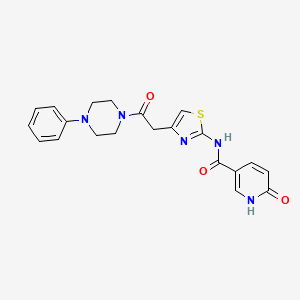
2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile” is an organic compound containing a nitrile group (-CN), a trifluoromethyl group (-CF3), a methoxy group (-OCH3), and a phenoxy group (Ph-O-). These functional groups could potentially impart various chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon backbone. The presence of the nitrile, trifluoromethyl, methoxy, and phenoxy groups could potentially influence the overall shape and polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, while the trifluoromethyl group could potentially participate in various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar nitrile and methoxy groups could potentially influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds structurally related to 2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile have demonstrated significant antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. These findings suggest the potential for these compounds in the development of new antimicrobial agents. The structural elucidation of these compounds was achieved through various spectroscopic and chromatographic techniques (Guna et al., 2015).
Photophysical Studies
Another related compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, has been investigated for its luminescent properties, showing potential as a blue light-emitting material. This research highlights the relevance of such compounds in the development of new materials for optoelectronic applications. The compound's synthesis, crystal structure, and photophysical properties were extensively studied (Ahipa et al., 2014).
Applications in Dye-Sensitized Solar Cells (DSSCs)
The compound 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile has been synthesized and used as a co-sensitizer dye in DSSCs. This compound significantly increased the efficiency of the solar cells, indicating its potential utility in enhancing the performance of photovoltaic devices (Hemavathi et al., 2019).
Corrosion Inhibition
Nicotinonitriles, structurally similar to 2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile, have been studied as corrosion inhibitors for mild steel in hydrochloric acid. These studies provide insights into the potential use of these compounds in protecting metals from corrosion, crucial in extending the lifespan of metal structures and components in various industrial applications (Singh et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O2/c1-26-14-7-9-15(10-8-14)27-19-16(12-24)17(20(21,22)23)11-18(25-19)13-5-3-2-4-6-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYURTOFJDLQELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl methyl ether](/img/structure/B2444181.png)

![4-ethyl-N-(1-{[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2444183.png)
![2-(4-fluorobenzyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2444185.png)

![1-[3-(Dimethylamino)propyl]imidazolidin-2-one](/img/structure/B2444189.png)
![6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2444190.png)

![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one](/img/structure/B2444195.png)
![4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2444197.png)



![N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2444201.png)